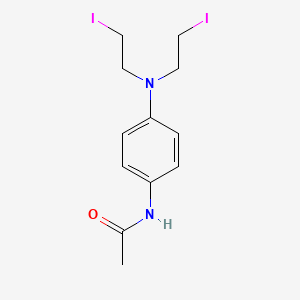
Acetanilide, 4'-bis(2-iodoethyl)amino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetanilide, 4’-bis(2-iodoethyl)amino-, also known by its IUPAC name N-[4-[bis(2-iodoethyl)amino]phenyl]acetamide, is a chemical compound with the molecular formula C12H16I2N2O It is a derivative of acetanilide, where the amino group is substituted with two iodoethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 4’-bis(2-iodoethyl)amino- typically involves the reaction of acetanilide with 2-iodoethylamine. The reaction is carried out under controlled conditions to ensure the proper substitution of the amino group with the iodoethyl groups. The general reaction scheme can be represented as follows: [ \text{C}_6\text{H}_5\text{NHCOCH}_3 + 2 \text{I-CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_4\text{N}(\text{CH}_2\text{CH}_2\text{I})_2\text{COCH}_3 + 2 \text{NH}_3 ]
Industrial Production Methods
Industrial production of Acetanilide, 4’-bis(2-iodoethyl)amino- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Acetanilide, 4’-bis(2-iodoethyl)amino- undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield acetic acid and the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce acetic acid and the corresponding amine.
科学的研究の応用
Acetanilide, 4’-bis(2-iodoethyl)amino- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and other industrial chemicals.
作用機序
The mechanism of action of Acetanilide, 4’-bis(2-iodoethyl)amino- involves its interaction with molecular targets such as enzymes and receptors. The iodoethyl groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
Acetanilide: The parent compound, used as an analgesic and antipyretic.
4-Aminoacetanilide: An amino derivative of acetanilide, used in the synthesis of dyes and pharmaceuticals.
N-Phenylacetamide: Another derivative of acetanilide with similar chemical properties.
Uniqueness
Acetanilide, 4’-bis(2-iodoethyl)amino- is unique due to the presence of two iodoethyl groups, which impart distinct chemical reactivity and potential applications compared to its analogs. The iodine atoms can participate in various chemical reactions, making this compound valuable in synthetic chemistry and biomedical research.
特性
CAS番号 |
2045-11-6 |
|---|---|
分子式 |
C12H16I2N2O |
分子量 |
458.08 g/mol |
IUPAC名 |
N-[4-[bis(2-iodoethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C12H16I2N2O/c1-10(17)15-11-2-4-12(5-3-11)16(8-6-13)9-7-14/h2-5H,6-9H2,1H3,(H,15,17) |
InChIキー |
HNIFPOLBBBMRDY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)N(CCI)CCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


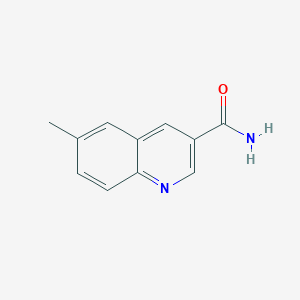
![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi](/img/structure/B13742912.png)
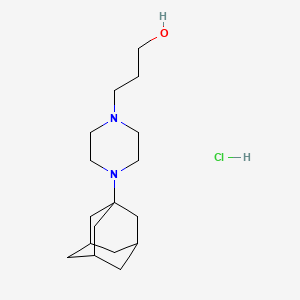
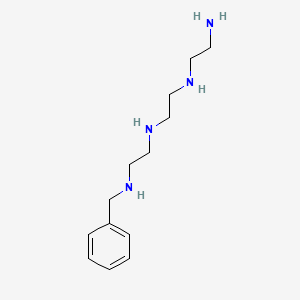

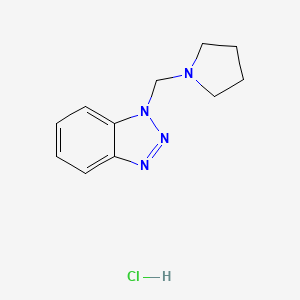
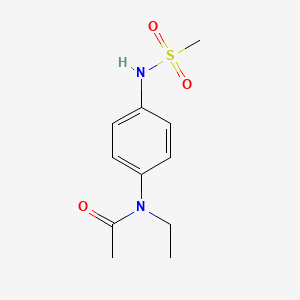
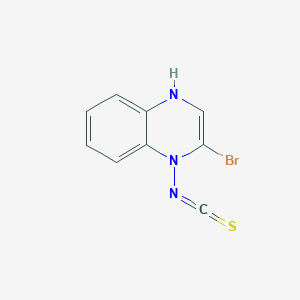
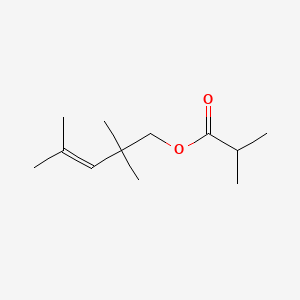

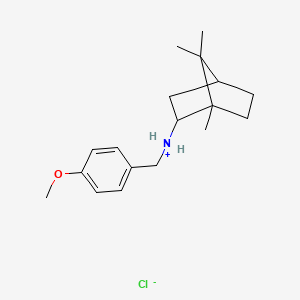
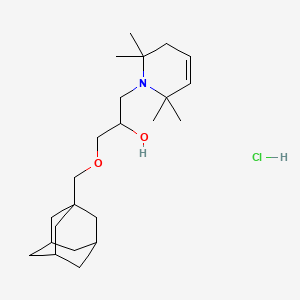
![9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-](/img/structure/B13742995.png)
![6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13742996.png)
